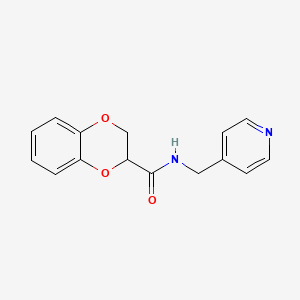
N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
説明
N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as L-163,191, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzodioxine derivatives and is known to exhibit a range of biochemical and physiological effects.
作用機序
N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide acts as a selective antagonist of the NPY Y1 receptor. The NPY Y1 receptor is a G protein-coupled receptor that is widely expressed in the central nervous system and is involved in a range of physiological processes, including appetite regulation, stress response, and anxiety. By blocking the activity of the NPY Y1 receptor, N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide modulates the activity of NPY, leading to a range of physiological effects.
Biochemical and Physiological Effects
N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects. Some of the effects include:
1. Appetite regulation - N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to reduce food intake in animal models, suggesting that it may be a potential therapeutic agent for the treatment of obesity.
2. Stress response - N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to reduce the stress response in animal models, suggesting that it may be a potential therapeutic agent for the treatment of anxiety and stress-related disorders.
3. Vasodilation - N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to exhibit vasodilatory effects, suggesting that it may be a potential therapeutic agent for the treatment of hypertension and other cardiovascular diseases.
実験室実験の利点と制限
N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selectivity - N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a selective antagonist of the NPY Y1 receptor, making it a valuable tool for studying the role of NPY in various physiological processes.
2. Potency - N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a potent antagonist of the NPY Y1 receptor, allowing for the use of lower concentrations in experiments.
3. Stability - N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a stable compound, allowing for long-term storage and use in experiments.
Some of the limitations of N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide include:
1. Cost - N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a relatively expensive compound, making it less accessible to researchers with limited funding.
2. Limited solubility - N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has limited solubility in water, which can make it difficult to use in certain experiments.
3. Limited availability - N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide may not be readily available from all suppliers, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in scientific research. Some of the potential areas of research include:
1. Development of therapeutic agents - N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has shown potential as a therapeutic agent for the treatment of obesity, anxiety, and cardiovascular diseases. Further research is needed to develop more potent and selective compounds based on the structure of N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide.
2. Neuropharmacology - N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be used to study the role of NPY in various neurological disorders, including depression, addiction, and Alzheimer's disease.
3. Cancer research - N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has shown potential as a therapeutic agent for the treatment of cancer. Further research is needed to optimize the use of N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide and develop more potent and selective compounds for the treatment of cancer.
In conclusion, N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a valuable tool for scientific research that has potential applications in various areas of research, including neuropharmacology, cardiovascular research, and cancer research. Its selectivity, potency, and stability make it a valuable compound for studying the role of NPY in various physiological processes. While it has some limitations, further research is needed to optimize its use and develop more potent and selective compounds based on its structure.
科学的研究の応用
N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Some of the areas of research where N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been used include:
1. Neuropharmacology - N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to modulate the activity of the neuropeptide Y (NPY) receptor, making it a valuable tool for studying the role of NPY in various physiological processes, including appetite regulation, anxiety, and stress response.
2. Cardiovascular research - N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to exhibit vasodilatory effects, making it a potential therapeutic agent for the treatment of hypertension and other cardiovascular diseases.
3. Cancer research - N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to inhibit the growth of certain cancer cells, making it a potential therapeutic agent for the treatment of cancer.
特性
IUPAC Name |
N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-15(17-9-11-5-7-16-8-6-11)14-10-19-12-3-1-2-4-13(12)20-14/h1-8,14H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOLYHOZRGYKPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (pyridin-4-ylmethyl)-amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




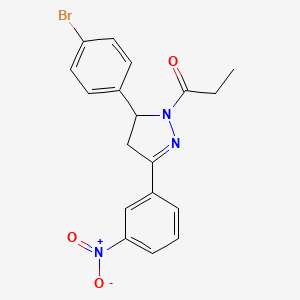
![ethyl 4-[3-(allylamino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4141836.png)
![2-{5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4141843.png)
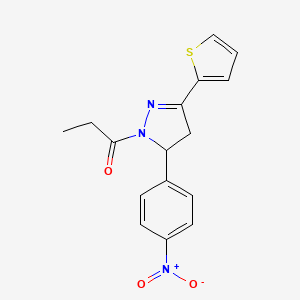
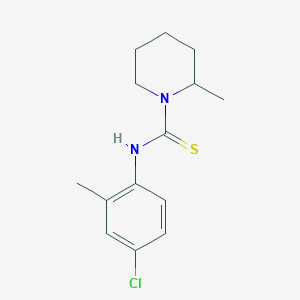

![ethyl 4-({[2-methoxy-4-(6-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4141861.png)
![N-(4-bromo-2-chlorophenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4141871.png)
![(3aS*,5S*,9aS*)-5-[5-(methoxymethyl)-2-furyl]-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4141877.png)
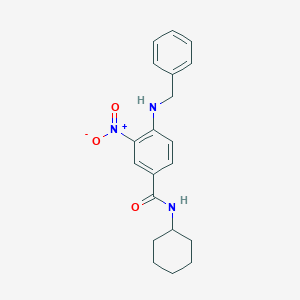
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-6-quinoxalinecarboxamide](/img/structure/B4141905.png)
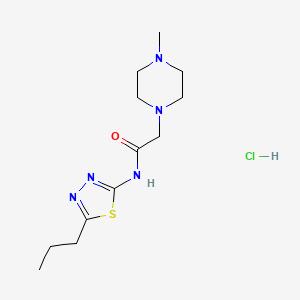
![N-(tert-butyl)-2-(4-{[(2-chlorobenzyl)amino]methyl}-2-ethoxyphenoxy)acetamide hydrochloride](/img/structure/B4141914.png)